N-acetyl-3,4-methylenedioxymethcathinone
Overview
Description
N-acetyl-3,4-Methylenedioxymethcathinone is an acetylated analog of methylone, a compound known for its stimulant properties. It has been detected in products marketed as bath salts, plant food, and tablets . The compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-3,4-Methylenedioxymethcathinone involves the acetylation of methylone. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine or triethylamine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3,4-Methylenedioxymethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-acetyl-3,4-Methylenedioxymethcathinone is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-acetyl-3,4-Methylenedioxymethcathinone is not well understood. it is believed to interact with neurotransmitter systems in the brain, similar to other stimulant compounds. The compound may affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Methylone: The parent compound of N-acetyl-3,4-Methylenedioxymethcathinone, known for its stimulant properties.
Methcathinone: Another stimulant compound with similar chemical structure and effects.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known stimulant and empathogen with similar structural features.
Uniqueness
This compound is unique due to its acetylated structure, which may influence its pharmacokinetic properties and biological effects. The acetyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from its analogs .
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBOFEWMUYVYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043037 | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227293-15-3 | |
Record name | N-Acetyl-3,4-methylenedioxymethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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